molecular formula C12H13FO3 B13035137 (S)-ethyl 6-fluorochroman-2-carboxylate

(S)-ethyl 6-fluorochroman-2-carboxylate

Cat. No.: B13035137
M. Wt: 224.23 g/mol
InChI Key: XLTYRVHHKJREDL-NSHDSACASA-N
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Description

(S)-ethyl 6-fluorochroman-2-carboxylate is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with p-fluorophenol.

    Formation of Intermediate:

    p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.

    Reduction: Formation of 6-fluorochroman-2-methanol.

Scientific Research Applications

(S)-ethyl 6-fluorochroman-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    6-fluorochroman-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.

    6-fluorochroman-2-methanol:

    6-fluorochroman-2-carboxaldehyde: An intermediate in the synthesis of various chroman derivatives.

Uniqueness

Biological Activity

(S)-ethyl 6-fluorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11F O3
  • Molecular Weight : 218.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1335103-90-6

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets involved in cellular signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell death.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting a potential role as a therapeutic agent in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialGram-positive and Gram-negative bacteriaDisruption of cell membranes; inhibition of cell wall synthesis
AnticancerBreast cancer cellsInduction of apoptosis via caspase activation
AnticancerLung cancer cellsModulation of apoptotic pathways

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Cell Membrane Interaction : The fluorinated structure enhances lipophilicity, allowing better penetration into bacterial membranes.
  • Apoptotic Pathways : In cancer cells, it triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Structural Analysis

The crystal structure analysis provides insights into the spatial arrangement of atoms within this compound, which is crucial for understanding its interaction with biological targets. X-ray crystallography has revealed that the stereochemistry plays a vital role in its biological effectiveness.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1

InChI Key

XLTYRVHHKJREDL-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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